

Application Notes: Developing a Functional Assay for CutE Copper Transport

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Compound of Interest

Compound Name: *cutE protein*

Cat. No.: B1177493

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential yet toxic trace element, and organisms have evolved sophisticated systems to maintain copper homeostasis.[1][2][3] In bacteria like *Escherichia coli*, several protein systems are responsible for managing copper levels, including the Cue and Cus systems which handle copper efflux from the cytoplasm and periplasm, respectively.[1][2][4][5] The cut gene family (cutA, -C, -E, -F) was initially proposed to be involved in copper tolerance, although their precise roles remain under investigation.[1] CutE, in particular, has been suggested to be a putative copper transporter or binding protein. To elucidate the specific function of CutE in copper transport, a robust functional assay is required.

This document provides a detailed protocol for a whole-cell-based functional assay to characterize the copper transport activity of the **CutE protein**. The methodology is based on expressing cutE in a copper-sensitive *E. coli* strain, followed by the quantification of intracellular copper accumulation using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Principle of the Assay

The assay is designed to measure the ability of CutE to transport copper ions across the bacterial cell membrane. To isolate the activity of CutE, a genetically engineered *E. coli* host strain is used. This strain is rendered hypersensitive to copper by deleting its primary

chromosomal copper efflux systems, such as the Cu(I)-translocating P-type ATPase CopA and the CusCFBA efflux pump.[1][2][3]

By expressing the cutE gene in this "clean background" strain, any significant change in intracellular copper concentration upon exposure can be attributed to CutE's activity. Comparing copper accumulation in the knockout strain with and without CutE expression allows for the quantification of its transport function. ICP-MS provides a highly sensitive and accurate method for measuring total intracellular copper content.[6][7][8]

Experimental Protocols

Protocol 1: Construction of a Copper-Sensitive E. coli Host Strain

This protocol describes the creation of a suitable host strain by deleting the major copper efflux genes copA and cusCFBA.

Materials:

- E. coli K-12 strain (e.g., BW25113)
- Lambda Red recombination plasmids (e.g., pKD46)
- Antibiotic resistance cassettes flanked by FRT sites (e.g., from pKD3, pKD4)
- Primers for gene disruption (flanking copA and cus operon)
- Luria-Bertani (LB) agar and broth
- Appropriate antibiotics (e.g., Kanamycin, Chloramphenicol)
- Arabinose and Glucose
- FLP recombinase expression plasmid (e.g., pCP20)

Methodology:

- **Prepare Electrocompetent Cells:** Grow *E. coli* BW25113 containing pKD46 in SOB medium with ampicillin and L-arabinose at 30°C to an OD600 of ~0.6 to induce Lambda Red recombinase expression. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.
- **Generate Deletion Cassette:** Use PCR to amplify an antibiotic resistance cassette (e.g., chloramphenicol resistance) with flanking regions homologous to the upstream and downstream sequences of the target gene (*copA* or *cusCFBA* operon).
- **Electroporation and Selection:** Electroporate the purified PCR product into the prepared electrocompetent cells. Plate the transformed cells on LB agar containing the appropriate antibiotic (e.g., chloramphenicol) and incubate at 37°C to select for successful recombinants.
- **Verify Deletion:** Confirm the gene deletion by PCR using primers that flank the targeted gene locus. The resulting PCR product size will differ between the wild-type and the mutant strain.
- **Remove Resistance Cassette:** Transform the confirmed mutant with the pCP20 plasmid (which expresses FLP recombinase) and grow at 30°C. Induce FLP recombinase expression by shifting the temperature to 42°C to excise the antibiotic resistance cassette, leaving behind a small "scar" sequence.
- **Cure Plasmids:** Cure the cells of the pKD46 and pCP20 plasmids by growing at 37-42°C without antibiotic selection.
- **Sequential Deletion:** Repeat steps 1-6 to delete the second target (e.g., the *cusCFBA* operon) in the single-deletion background to create the final double-knockout host strain ($\Delta copA \Delta cusCFBA$).

Protocol 2: Whole-Cell Copper Accumulation Assay

This protocol details the core functional assay to measure copper transport mediated by CutE.

Materials:

- $\Delta copA \Delta cusCFBA$ *E. coli* host strain
- Expression plasmid with *cutE* (e.g., pBAD-CutE) and an empty vector control (e.g., pBAD)

- LB broth with appropriate antibiotics
- Inducer (e.g., L-arabinose)
- Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM EDTA, pH 7.4
- Digestion Acid: 70% Nitric Acid (trace metal grade)
- Copper solution: Sterile CuSO₄ stock solution

Methodology:

- Transform Host Strain: Transform the $\Delta\text{copA}\Delta\text{cusCFBA}$ strain with the pBAD-CutE expression plasmid and the empty pBAD vector control.
- Overnight Culture: Inoculate 5 mL of LB broth (with appropriate antibiotic) with single colonies of each strain (Host, Host+pBAD, Host+pBAD-CutE) and grow overnight at 37°C with shaking.
- Subculture and Induction: Inoculate 50 mL of fresh LB broth with the overnight cultures to an initial OD₆₀₀ of 0.05. Grow at 37°C to an OD₆₀₀ of ~0.5. Induce protein expression by adding L-arabinose to a final concentration of 0.2% and incubate for an additional 2 hours.
- Copper Exposure: Add CuSO₄ to the induced cultures to a final concentration of 10 μM (or a range of concentrations for dose-response experiments).
- Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw 10 mL aliquots of the culture.
- Cell Harvesting and Washing: Immediately harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. To remove extracellularly bound copper, wash the cell pellet twice by resuspending in 10 mL of ice-cold Wash Buffer containing EDTA, followed by centrifugation.
- Sample Preparation for ICP-MS: After the final wash, resuspend the cell pellet in 1 mL of deionized water. Determine the cell number or dry weight for normalization. Lyse the cells and digest the organic material by adding 200 μL of 70% nitric acid and incubating at 80°C for 1 hour.

- ICP-MS Analysis: Dilute the digested samples to a final volume of 5 mL with deionized water. Analyze the samples for copper content using an ICP-MS instrument calibrated with known copper standards. The results should be normalized to the cell number or total protein content.

Data Presentation

Quantitative data from the functional assay should be organized to facilitate clear comparisons between control and experimental groups. The following table provides a template for presenting results from a time-course copper accumulation experiment.

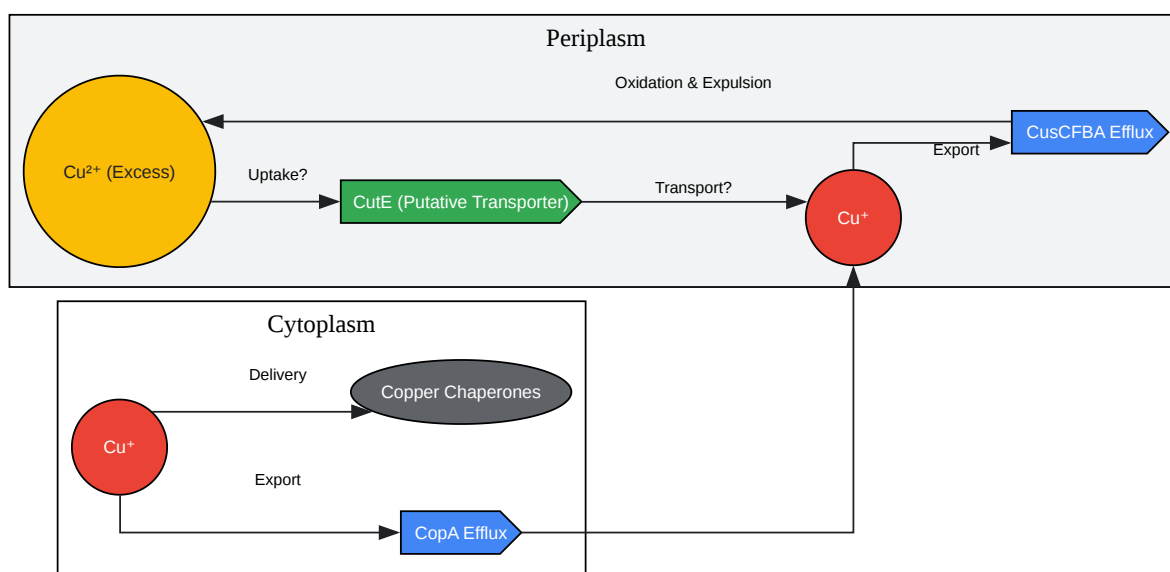
Table 1: Intracellular Copper Accumulation in E. coli Strains

Strain	Time Point (min)	Intracellular Copper (ng Cu / 10 ⁸ cells) ± SD
Wild-Type (WT)	0	1.2 ± 0.2
	30	1.5 ± 0.3
	60	1.8 ± 0.4
ΔcopAΔcusCFBA	0	1.1 ± 0.2
	30	5.8 ± 0.7
	60	10.2 ± 1.1
ΔcopAΔcusCFBA + Empty Vector	0	1.3 ± 0.3
	30	6.1 ± 0.8
	60	10.5 ± 1.3
ΔcopAΔcusCFBA + CutE Vector	0	1.2 ± 0.2
	30	15.4 ± 1.5
	60	25.7 ± 2.1

Note: Data presented are hypothetical and for illustrative purposes only. SD = Standard Deviation.

Mandatory Visualization

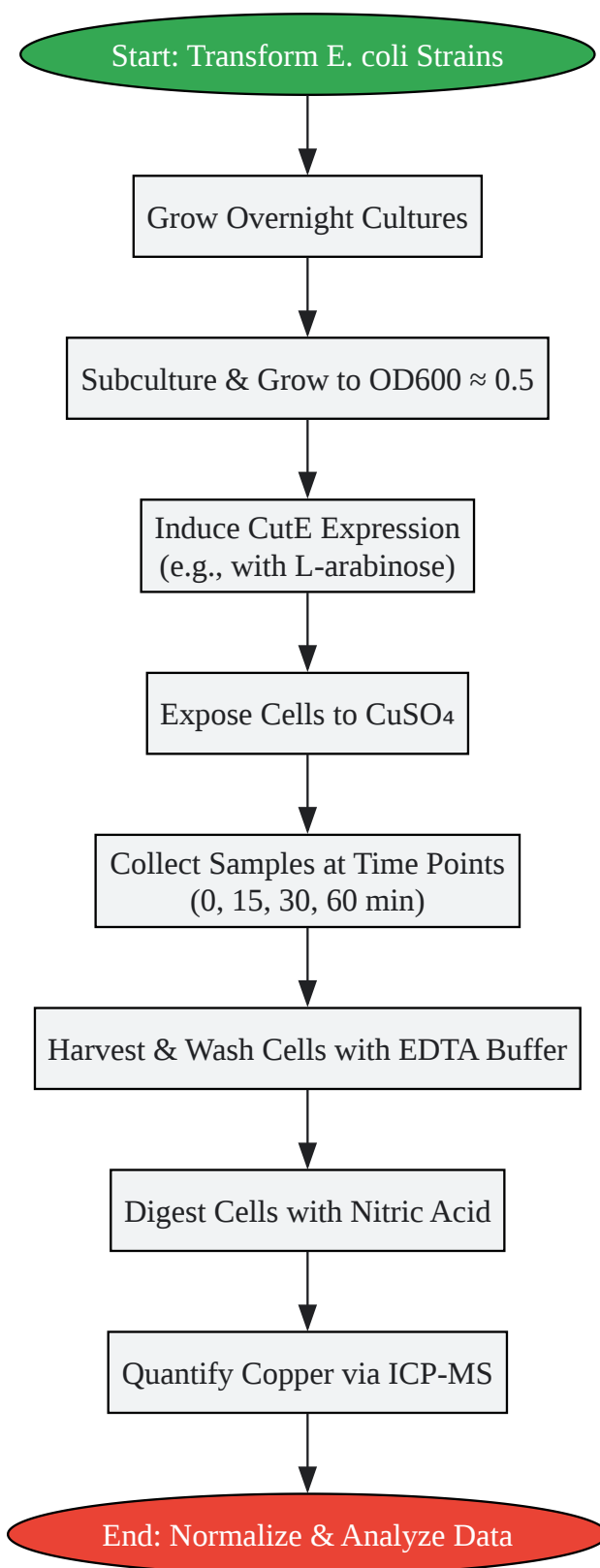
Diagram 1: Proposed Role of CutE in Copper Homeostasis



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Caption: Proposed model of CutE's role within bacterial copper homeostasis systems.

Diagram 2: Experimental Workflow for CutE Functional Assay



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Caption: Workflow for the whole-cell copper accumulation assay to test CutE function.

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